N-Nornuciferin

Übersicht

Beschreibung

N-Nornuciferine is an aporphine alkaloid found in the leaves of the lotus plant, Nelumbo nucifera. This compound is known for its various biological activities, including anti-hyperlipidemia, anti-obesity, anti-inflammatory, and anti-hyperuricemic effects .

Wissenschaftliche Forschungsanwendungen

N-Nornuciferine has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of alkaloids and their chemical properties.

Biology: Studied for its effects on various biological processes, including lipid metabolism and inflammation.

Medicine: Investigated for its potential therapeutic effects in treating conditions like hyperlipidemia, obesity, and inflammation.

Industry: Used in the development of herbal medicines and dietary supplements.

Wirkmechanismus

N-Nornuciferine exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of cytochrome P450 2D6, an enzyme involved in the metabolism of many drugs . This inhibition can lead to increased levels of certain drugs in the body, potentially enhancing their therapeutic effects. Additionally, N-Nornuciferine has been shown to modulate lipid metabolism and reduce inflammation through its interactions with various signaling pathways .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-Nornuciferine plays a significant role in various biochemical reactions. It is synthesized from nuciferine through the action of methyltransferase enzymes. N-Nornuciferine interacts with several biomolecules, including proteins and enzymes, to exert its effects. For instance, it has been shown to interact with receptors in the central nervous system, influencing neurotransmitter release and receptor activity. Additionally, N-Nornuciferine has been found to modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase .

Cellular Effects

N-Nornuciferine exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to influence neurotransmitter release and receptor activity, potentially impacting cognitive functions and mood regulation. In hepatic cells, N-Nornuciferine has been shown to reduce lipid accumulation and improve oxidative stress responses, which may have implications for conditions such as nonalcoholic fatty liver disease . Furthermore, N-Nornuciferine has been reported to modulate cell signaling pathways, including those involved in inflammation and apoptosis, thereby influencing gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-Nornuciferine involves several key interactions at the molecular level. N-Nornuciferine binds to specific receptors in the central nervous system, modulating neurotransmitter release and receptor activity. It also interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase, enhancing their activity and reducing oxidative damage . Additionally, N-Nornuciferine has been found to influence gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Nornuciferine have been observed to change over time. Studies have shown that N-Nornuciferine is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to N-Nornuciferine has been associated with sustained improvements in oxidative stress responses and lipid metabolism in hepatic cells . The temporal effects of N-Nornuciferine may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of N-Nornuciferine vary with different dosages in animal models. At low to moderate doses, N-Nornuciferine has been shown to exert beneficial effects on oxidative stress responses, lipid metabolism, and cognitive functions. At high doses, N-Nornuciferine may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects of N-Nornuciferine plateau or diminish at higher doses, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

N-Nornuciferine is involved in several metabolic pathways, including those related to oxidative stress responses and lipid metabolism. It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activity and reducing oxidative damage . Additionally, N-Nornuciferine has been found to influence the levels of metabolites involved in lipid metabolism, potentially reducing lipid accumulation in hepatic cells. The metabolic pathways of N-Nornuciferine are complex and may involve multiple enzymes and cofactors.

Transport and Distribution

N-Nornuciferine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. In neuronal cells, N-Nornuciferine has been observed to accumulate in specific regions of the brain, potentially influencing cognitive functions and mood regulation . In hepatic cells, N-Nornuciferine is distributed throughout the cytoplasm and may localize to specific organelles involved in lipid metabolism and oxidative stress responses.

Subcellular Localization

The subcellular localization of N-Nornuciferine plays a crucial role in its activity and function. In neuronal cells, N-Nornuciferine has been found to localize to synaptic vesicles and receptors, influencing neurotransmitter release and receptor activity . In hepatic cells, N-Nornuciferine is distributed throughout the cytoplasm and may localize to mitochondria and other organelles involved in oxidative stress responses and lipid metabolism. Targeting signals and post-translational modifications may direct N-Nornuciferine to specific compartments or organelles, influencing its activity and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Nornuciferine can be extracted from the dried leaves of Nelumbo nucifera using various extraction methods such as acid-ethanol extraction, ultrasound-assisted extraction, microwave-assisted extraction, and enzyme-assisted extraction . The crude N-Nornuciferine is then purified by re-crystallization.

Industrial Production Methods

Industrial production of N-Nornuciferine typically involves large-scale extraction from lotus leaves, followed by purification processes to obtain the compound in its pure form. The extraction methods mentioned above can be scaled up for industrial purposes.

Analyse Chemischer Reaktionen

Types of Reactions

N-Nornuciferine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N-Nornuciferine can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

N-Nornuciferine is similar to other alkaloids found in the lotus plant, such as nuciferine and O-nornuciferine . it is unique in its specific biological activities and its ability to inhibit cytochrome P450 2D6. Other similar compounds include:

Nuciferine: Another major alkaloid found in lotus leaves, known for its anti-obesity and anti-inflammatory effects.

O-Nornuciferine: An alkaloid with similar biological activities to N-Nornuciferine but with different molecular targets and pathways.

N-Nornuciferine stands out due to its specific inhibition of cytochrome P450 2D6 and its unique combination of biological activities.

Eigenschaften

IUPAC Name |

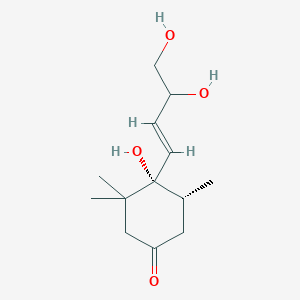

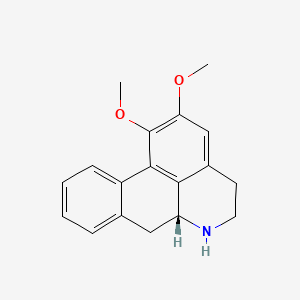

(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2/h3-6,10,14,19H,7-9H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKAHDMMPBQDAC-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4846-19-9 | |

| Record name | (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is N-Nornuciferine and where is it found?

A1: N-Nornuciferine is an aporphine alkaloid primarily found in the leaves of the lotus plant (Nelumbo nucifera Gaertn.). [, , ] It is considered one of the major bioactive compounds in lotus leaves, alongside nuciferine. []

Q2: What are the known biological activities of N-Nornuciferine?

A2: N-Nornuciferine has been shown to exhibit various biological activities, including:

- Anti-food allergic activity: It inhibits β-hexosaminidase release in RBL-2H3 cells, a common model for studying food allergies. []

- Anti-inflammatory activity: While the exact mechanisms are still being investigated, N-Nornuciferine is believed to contribute to the anti-inflammatory effects attributed to lotus leaf extracts. []

- Anti-cancer activity: Research suggests N-Nornuciferine may induce apoptosis (programmed cell death) in human breast cancer MCF-7 cells. []

Q3: How does N-Nornuciferine exert its anti-cancer effects?

A3: N-Nornuciferine has been shown to induce apoptosis in human breast cancer MCF-7 cells potentially through the following mechanisms:

- Cell cycle arrest: It causes cell cycle arrest in the G0/G1 phase, preventing cell growth and proliferation. []

- Activation of caspases: It activates caspase-3 and caspase-9, key enzymes involved in the execution of apoptosis. []

Q4: What is the role of N-Nornuciferine in the biosynthesis of other alkaloids in lotus?

A4: While the complete biosynthetic pathway of N-Nornuciferine in lotus is still being elucidated, research suggests that the methylation of the isoquinoline nucleus to yield a methylated-BIA structure may occur at the N position before the O position, involving the enzyme N-methylcoclaurine 3'-hydroxylase (CYP80G2). [, ] This implies N-Nornuciferine may serve as a precursor in the biosynthesis of other aporphine alkaloids in lotus.

Q5: Are there any known safety concerns regarding N-Nornuciferine?

A5: While N-Nornuciferine possesses various beneficial properties, it's important to consider potential safety concerns:

- hERG channel blockage: N-Nornuciferine has been identified as a hERG channel blocker, which could potentially lead to cardiac arrhythmias. [] This warrants further investigation, particularly regarding the concentrations found in dietary supplements.

- Drug interactions: It's crucial to consider potential interactions with other medications, as N-Nornuciferine might affect drug-metabolizing enzymes or transporters. [, ]

Q6: What analytical techniques are used to identify and quantify N-Nornuciferine?

A6: Various analytical methods have been employed for N-Nornuciferine analysis, including:

- High-performance liquid chromatography (HPLC): Often coupled with photodiode array detection (PDA) and/or mass spectrometry (MS) for identification and quantification. [, , , ]

- Ultra-high performance liquid chromatography (UHPLC): Offers higher sensitivity and resolution compared to HPLC. []

- Desorption electrospray ionization mass spectrometry imaging (DESI-MSI): Allows for direct visualization and analysis of N-Nornuciferine distribution in plant tissues. []

Q7: What are the challenges associated with extracting and purifying N-Nornuciferine?

A7: Extracting and purifying N-Nornuciferine from lotus leaves presents challenges due to the complexity of the plant matrix and the presence of other similar alkaloids. Several techniques are being explored to improve the efficiency and selectivity of extraction and purification:

- Solid-phase extraction (SPE): A common pre-treatment step to remove impurities and concentrate the alkaloids before analysis. []

- Emulsion liquid membrane (ELM): A separation technique that utilizes a liquid membrane to selectively extract and concentrate N-Nornuciferine. []

- Macroporous adsorption resin: A type of resin specifically designed for the adsorption and separation of alkaloids. []

- Deep eutectic solvents (DESs): Emerging as environmentally friendly alternatives to traditional organic solvents for the extraction of natural products, including alkaloids like N-Nornuciferine. []

- Ultrahigh pressure-assisted extraction (UPE): A green extraction technique that utilizes high pressure to enhance extraction efficiency and reduce solvent consumption. []

- Ionic liquid-modified high-speed countercurrent chromatography (IL-HSCCC): A technique that combines the advantages of high-speed countercurrent chromatography with the unique properties of ionic liquids, leading to improved separation efficiency and shorter separation times. []

Q8: What are the future directions for research on N-Nornuciferine?

A8: Future research on N-Nornuciferine should focus on:

- Elucidating the complete biosynthetic pathway: This will provide insights into the regulation of N-Nornuciferine production in lotus plants and potentially enable the development of biotechnological approaches for its large-scale production. []

- Conducting comprehensive in vivo studies: These studies should assess its efficacy and safety in animal models of various diseases, including insomnia, inflammatory disorders, and cancer. [, ]

- Investigating the pharmacokinetic properties: A deeper understanding of its absorption, distribution, metabolism, and excretion is crucial for determining appropriate dosages and formulations for potential therapeutic applications. [, ]

- Developing targeted drug delivery systems: This could help to enhance its efficacy and reduce potential side effects by delivering the compound specifically to the site of action. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.